

# Avadomide Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



Avadomide (CC-122) is an orally active, novel cereblon E3 ligase modulator (CELMoD) with demonstrated antitumor and immunomodulatory activities.[1][2] This guide provides a comparative analysis of **Avadomide hydrochloride**'s performance based on available preclinical and clinical data, offering insights for researchers, scientists, and drug development professionals. While direct head-to-head trials are limited, this document synthesizes findings from various studies to facilitate an objective comparison with other therapeutic approaches and within different treatment regimens.

#### **Mechanism of Action**

Avadomide binds to the cereblon (CRBN) protein, a substrate receptor within the cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] This binding event modulates the E3 ligase activity, leading to the selective ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these lymphoid transcription factors results in two primary downstream effects:

- Direct anti-tumor activity: The degradation of Ikaros and Aiolos leads to decreased proliferation and increased apoptosis in malignant B-cells.[4]
- Immunomodulatory effects: This process also leads to the costimulation of T cells and Natural Killer (NK) cells, enhancing the immune response against tumor cells.[2][4]
   Specifically, the degradation of Aiolos derepresses the IL-2 gene, leading to increased interleukin-2 production and T-cell proliferation.[2]





Click to download full resolution via product page

Avadomide's mechanism of action.

# Preclinical Comparison: Avadomide vs. Lenalidomide

Preclinical studies have positioned Avadomide as a more potent CELMoD agent compared to lenalidomide.[6][7] Key differentiators include:

- Greater Potency: Avadomide demonstrates greater induction of Aiolos and Ikaros degradation and subsequently, greater increases in tumor cell apoptosis in vitro.[6][7]
- Broader Activity in DLBCL Subtypes: While lenalidomide shows preferential activity in the Activated B-Cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), Avadomide



exhibits antiproliferative activity in both ABC and Germinal Center B-cell-like (GCB) DLBCL cell lines.[6][7][8]

• Interferon-Stimulated Protein Induction: Avadomide, but not lenalidomide, has been shown to increase the relative abundance of interferon-stimulated proteins in DLBCL models.[6]

# Clinical Performance of Avadomide Monotherapy in Relapsed/Refractory DLBCL

A phase 1, multicenter, dose-expansion study (CC-122-ST-001) evaluated the safety and efficacy of Avadomide monotherapy in patients with relapsed/refractory (R/R) DLBCL.[4][8]

### **Experimental Protocol Summary (CC-122-ST-001)**

- Study Design: Phase 1, multicenter, open-label, dose-escalation and expansion study.[4][8]
- Patient Population: Patients with R/R DLBCL who had progressive disease or were intolerant
  to one or more prior anthracycline- or alkylating-containing regimens.[8] Key inclusion criteria
  included having at least one measurable lesion, an ECOG performance status of ≤2, and
  adequate hematologic, hepatic, and renal function.[8]
- Treatment Regimens: The study explored various doses (3 mg to 5 mg) and schedules of Avadomide hydrochloride, including continuous daily dosing and intermittent schedules (e.g., 5 days on, 2 days off).[4][8]
- Primary Objectives: To determine the dose-limiting toxicities (DLTs), non-tolerated dose (NTD), maximum tolerated dose (MTD), and the recommended phase 2 dose (RP2D).[9]
- Secondary Objectives: To evaluate the preliminary efficacy of Avadomide.[9]





Click to download full resolution via product page

A typical Phase 1 dose-escalation workflow.



Efficacy of Avadomide Monotherapy in R/R DLBCL

| Patient Subgroup (n=84)               | Overall Response Rate<br>(ORR) | Complete Response (CR) |
|---------------------------------------|--------------------------------|------------------------|
| Overall de novo R/R DLBCL             | 29%                            | 11%                    |
| GCB Subtype                           | 33%                            | -                      |
| ABC Subtype                           | 25%                            | -                      |
| Data from the CC-122-ST-001 study.[4] |                                |                        |

## **Safety and Tolerability of Avadomide Monotherapy**

The most common treatment-emergent adverse events (TEAEs) were hematologic. The introduction of an intermittent 5/7-day dosing schedule improved tolerability and reduced the frequency and severity of neutropenia.[4]

| Adverse Event (Grade 3/4)                | Frequency |  |
|------------------------------------------|-----------|--|
| Neutropenia                              | 51%       |  |
| Infections                               | 24%       |  |
| Anemia                                   | 12%       |  |
| Febrile Neutropenia                      | 10%       |  |
| Data from the CC-122-ST-001 study.[4][8] |           |  |

## **Avadomide in Combination Therapies**

Avadomide has also been evaluated in combination with anti-CD20 monoclonal antibodies, such as rituximab and obinutuzumab, for the treatment of R/R B-cell non-Hodgkin lymphoma (NHL).

# Avadomide plus Rituximab in R/R DLBCL and Follicular Lymphoma (FL)



A phase 1b study (CC-122-DLBCL-001) assessed Avadomide in combination with rituximab.[6]

- Experimental Protocol Summary: This was a dose-expansion study following a multi-arm dose-escalation trial.[6][10]
- Efficacy in R/R DLBCL: The Overall Response Rate (ORR) was 40.7%, with a median Duration of Response (mDOR) of 8.0 months.[6][7]
- Efficacy in R/R FL: The ORR was 80.5%, with an mDOR of 27.6 months.[7]
- Safety: The most common grade 3/4 Avadomide-related adverse event was neutropenia (55.9%).[6]

## Avadomide plus Obinutuzumab in R/R B-cell NHL

The CC-122-NHL-001 phase 1b study evaluated Avadomide with obinutuzumab.[11]

- Experimental Protocol Summary: A multicenter, dose escalation and expansion study in patients with relapsed or refractory CD20-positive B-cell NHL.[11]
- Recommended Phase 2 Dose: Avadomide 3.0 mg (formulated capsule) on a 5/7-day schedule in combination with 1000 mg of obinutuzumab.[11]
- Safety: The most common grade 3 or higher adverse events were neutropenia (56%) and thrombocytopenia (23%).[11]

**Comparison of Avadomide Performance:** 

Monotherapy vs. Combination

| Therapy               | Indication | Overall Response Rate<br>(ORR) |
|-----------------------|------------|--------------------------------|
| Avadomide Monotherapy | R/R DLBCL  | 29%[4]                         |
| Avadomide + Rituximab | R/R DLBCL  | 40.7%[6][7]                    |

### Conclusion



**Avadomide hydrochloride** is a potent CELMoD agent with a distinct mechanism of action that confers both direct anti-tumor and immunomodulatory effects. Preclinical data suggest superior potency over lenalidomide and broader activity across DLBCL subtypes. Clinical studies have established its activity as a monotherapy in heavily pretreated R/R DLBCL, with a manageable safety profile that is improved with intermittent dosing. Combination therapies with anti-CD20 antibodies, such as rituximab, have demonstrated higher response rates, suggesting a synergistic effect. These findings support the continued investigation of Avadomide, both as a single agent and in combination, for the treatment of hematologic malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I, multicenter, dose-escalation study of avadomide in adult Japanese patients with advanced malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Ib study of avadomide (CC-122) in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. ashpublications.org [ashpublications.org]
- 9. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase Ib study of combinations of avadomide (CC-122), CC-223, CC-292, and rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]



- 11. Avadomide plus obinutuzumab in patients with relapsed or refractory B-cell non-Hodgkin lymphoma (CC-122-NHL-001): a multicentre, dose escalation and expansion phase 1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avadomide Hydrochloride: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605696#head-to-head-trials-involving-avadomide-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com